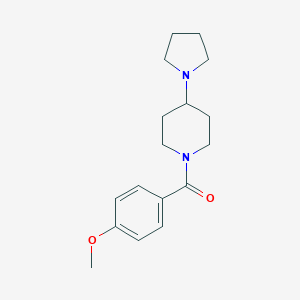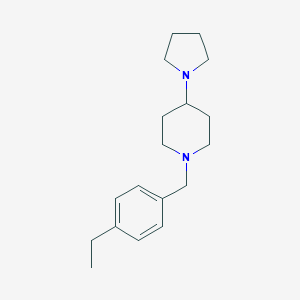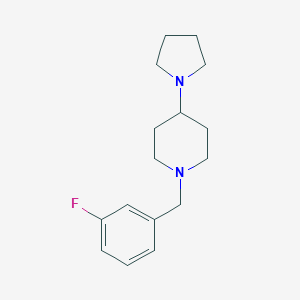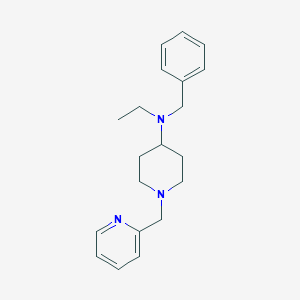![molecular formula C23H30FN3S B247051 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine](/img/structure/B247051.png)
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine, also known as FPBP, is a chemical compound that has gained significant attention in recent years due to its potential therapeutic applications.
作用機序
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine acts as a partial agonist at the serotonin 5-HT1A receptor, which results in the activation of downstream signaling pathways. This leads to the modulation of neurotransmitter release and neuronal activity in various brain regions, including the prefrontal cortex, hippocampus, and amygdala. 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine also exhibits antagonist activity at the serotonin 5-HT2A receptor, which has been implicated in the pathophysiology of schizophrenia and other psychotic disorders.
Biochemical and Physiological Effects
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has been shown to produce a range of biochemical and physiological effects in preclinical studies. These include anxiolytic, antidepressant, and antipsychotic-like effects in animal models of anxiety, depression, and schizophrenia, respectively. 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has also been found to enhance cognitive function and memory consolidation in rodents.
実験室実験の利点と制限
One of the main advantages of 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine is its high selectivity for the serotonin 5-HT1A receptor, which makes it a promising candidate for the development of novel antidepressant and anxiolytic drugs. However, its limited selectivity for other serotonin receptor subtypes and potential off-target effects on other neurotransmitter systems may pose challenges in its clinical development.
将来の方向性
There are several potential future directions for research on 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine. These include:
1. Further exploration of its therapeutic potential in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease.
2. Development of novel analogs with improved selectivity and pharmacokinetic properties.
3. Investigation of its effects on neuroinflammation and oxidative stress, which have been implicated in the pathophysiology of various brain disorders.
4. Examination of its potential as a tool for studying the role of the serotonin system in brain function and behavior.
Conclusion
In conclusion, 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine is a promising compound with potential therapeutic applications in various neurological and psychiatric disorders. Its high selectivity for the serotonin 5-HT1A receptor and modulation of other neurotransmitter systems make it a promising candidate for the development of novel drugs. However, further research is needed to fully understand its mechanism of action and potential limitations in clinical development.
合成法
The synthesis of 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 1-[4-(methylsulfanyl)benzyl]-4-piperidinone in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through column chromatography to obtain pure 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine.
科学的研究の応用
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been found to exhibit high affinity and selectivity for the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress. 1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine.
特性
製品名 |
1-(2-Fluorophenyl)-4-{1-[4-(methylsulfanyl)benzyl]-4-piperidinyl}piperazine |
|---|---|
分子式 |
C23H30FN3S |
分子量 |
399.6 g/mol |
IUPAC名 |
1-(2-fluorophenyl)-4-[1-[(4-methylsulfanylphenyl)methyl]piperidin-4-yl]piperazine |
InChI |
InChI=1S/C23H30FN3S/c1-28-21-8-6-19(7-9-21)18-25-12-10-20(11-13-25)26-14-16-27(17-15-26)23-5-3-2-4-22(23)24/h2-9,20H,10-18H2,1H3 |
InChIキー |
OIWNZSOBJYBZIG-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
正規SMILES |
CSC1=CC=C(C=C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{[4-(1-pyrrolidinyl)-1-piperidinyl]methyl}-1H-indole](/img/structure/B246968.png)





![1-[4-(4-Benzylpiperazin-1-yl)piperidin-1-yl]-2-phenylethanone](/img/structure/B246979.png)
![1-(2-Fluorophenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246980.png)
![1-(2-Methoxyphenyl)-4-[1-(phenylacetyl)-4-piperidinyl]piperazine](/img/structure/B246981.png)
![1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B246986.png)



